molecular formula C17H20N2O2 B1389888 N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide CAS No. 1020057-29-7

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Cat. No. B1389888
M. Wt: 284.35 g/mol
InChI Key: RTWLLMKNUQJBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide, also known as AMPB, is a synthetic compound that has been studied for its potential applications in a range of scientific research fields. AMPB has shown promise in its ability to act as a selective inhibitor of monoamine oxidase A (MAO-A). This inhibition has been studied for its potential to be used in the treatment of depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions. In addition to its potential therapeutic applications, AMPB has been studied for its ability to act as a substrate or inhibitor of various enzymes, as well as its ability to act as a ligand for various receptors.

Mechanism Of Action

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is thought to act as a selective inhibitor of MAO-A by binding to the active site of the enzyme, which prevents the enzyme from performing its normal function. This inhibition of MAO-A has been shown to be reversible, meaning that the enzyme can return to its normal activity after the inhibitor is removed.

Biochemical And Physiological Effects

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to act as a selective inhibitor of MAO-A, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been shown to have an effect on the expression of various genes, as well as an effect on the activity of various enzymes. N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has also been shown to have an effect on the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine.

Advantages And Limitations For Lab Experiments

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to be a selective inhibitor of MAO-A, making it useful for studying the effects of MAO-A inhibition. However, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide also has some limitations. For example, its effect on other enzymes and receptors is not as well understood as its effect on MAO-A, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for the use of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide. For example, further research into its ability to act as a substrate or inhibitor of various enzymes could lead to new therapeutic applications. Additionally, further research into its ability to act as a ligand for various receptors could lead to new treatments for neurological conditions. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its ability to act as a selective inhibitor of MAO-A could lead to new treatments for depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been studied for a variety of applications in scientific research. Its ability to act as a selective inhibitor of MAO-A has been studied for its potential to be used in the treatment of depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions. In addition, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been studied for its ability to act as a substrate or inhibitor of various enzymes, as well as its ability to act as a ligand for various receptors.

properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-15(21-16-7-5-4-6-12(16)2)17(20)19-14-10-8-13(18)9-11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLLMKNUQJBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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